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Compound of Interest

Compound Name: Acid red 119

Cat. No.: B1196764 Get Quote

A Note on Nomenclature: While the query specified "Acid Red 119," the standard and

extensively validated red dye for collagen staining and fibrosis assessment in scientific

research is Sirius Red (also known as Direct Red 80). Acid Red 119 is a different compound

primarily used in the textile and leather industries. This document will focus on the application

of Sirius Red, as it is the scientifically accepted method for the user's stated purpose.

Introduction
Fibrosis is the pathological accumulation of extracellular matrix (ECM) components, primarily

collagen, leading to the scarring and hardening of tissue. The accurate quantification of

collagen deposition is crucial for understanding the progression of fibrotic diseases and for

evaluating the efficacy of anti-fibrotic therapies. Picro-Sirius Red staining is a cornerstone

technique in histology for the visualization and quantification of collagen fibers.[1][2] This

method utilizes the anionic dye Sirius Red, which specifically binds to the [Gly-X-Y]n helical

structure of fibrillar collagens (types I to V), in combination with picric acid, which enhances the

staining specificity.[3][4][5]

When viewed under bright-field microscopy, collagen fibers appear red on a pale yellow

background.[6] A key advantage of Sirius Red staining is its ability to enhance the natural

birefringence of collagen when viewed under polarized light. This property allows for the

differentiation of collagen fiber thickness and maturity, with thicker, more mature fibers

appearing yellow to orange, and thinner, less cross-linked fibers appearing green.[6][7]
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For a more comprehensive analysis of tissue composition, Sirius Red is often used in

conjunction with Fast Green FCF. This dual-staining method, known as Sirius Red/Fast Green,

allows for the simultaneous staining and quantification of collagen (red) and non-collagenous

proteins (green) within the same sample.[3][8][9]

Principle of the Assay
The Sirius Red/Fast Green assay is based on the differential binding properties of the two

dyes. Sirius Red, a strong anionic dye, aligns with the parallel polypeptide chains of the

collagen triple helix.[3] In contrast, the smaller Fast Green molecule binds to the positively

charged groups of non-collagenous proteins through electrostatic interactions.[3][4] Following

staining, the unbound dye is washed away, and the bound dyes can be eluted from the tissue.

The absorbance of the eluate is then measured at two different wavelengths (typically 540 nm

for Sirius Red and 605 nm for Fast Green) to quantify the amount of collagen and non-

collagenous protein, respectively.[3]

Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from Sirius Red-

based assays for fibrosis assessment.

Table 1: Spectrophotometric Quantification of Collagen and Non-Collagenous Proteins

Parameter Wavelength (nm)
Typical Optical Density
(OD) / µg Protein

Sirius Red (Collagen) 540 0.0378

Fast Green (Non-collagenous

Proteins)
605 0.00204

Correction Factor for Fast

Green at 540 nm
- 29.1% of OD at 605 nm

Note: The color equivalence values are illustrative and may vary based on the specific protocol

and spectrophotometer used.[5] The correction factor is necessary because Fast Green has

some absorbance at 540 nm.[3][5]
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Table 2: Example Quantification of Myocardial Fibrosis

Tissue Region Condition Percentage of Fibrosis (%)

Right Ventricle (RV) Control 1.36 ± 0.09

Right Ventricle (RV)
Monocrotaline (MCT) Induced

PH
3.02 ± 0.20

Left Ventricle (LV) Control 1.21 ± 0.20

Left Ventricle (LV)
Monocrotaline (MCT) Induced

PH
2.72 ± 0.19

Septum Control 1.00 ± 0.07

Septum
Monocrotaline (MCT) Induced

PH
2.50 ± 0.17

Data adapted from a study on pulmonary hypertension (PH)-induced myocardial fibrosis,

quantified using automated analysis of Picro-Sirius Red stained sections.[10]

Experimental Protocols
Protocol 1: Picro-Sirius Red Staining for Paraffin-
Embedded Tissue Sections
This protocol is designed for the qualitative and quantitative assessment of collagen fibers in

formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

Picro-Sirius Red Solution (0.1% Sirius Red F3B in saturated aqueous picric acid)[6]

Acidified Water (0.5% acetic acid in distilled water)[6]

Weigert's Hematoxylin (optional, for nuclear counterstaining)

Xylene
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Ethanol (100%, 95%, 70%, 50%)

Distilled water

Resinous mounting medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in two changes of xylene for 10 minutes each.[4]

Immerse slides in 100% ethanol for 10 minutes.[4]

Immerse slides in a graded series of ethanol (95%, 70%, 50%) for 5 minutes each.[4]

Rinse with distilled water for 5 minutes.[4]

Nuclear Counterstaining (Optional):

Stain nuclei with Weigert's hematoxylin.

Wash slides in running tap water for 10 minutes.[6]

Staining:

Immerse slides in Picro-Sirius Red solution and incubate for 60 minutes at room

temperature.[6] This ensures near-equilibrium staining.

Washing:

Wash slides in two changes of acidified water.[6]

Dehydration and Mounting:

Rapidly dehydrate the sections through three changes of 100% ethanol.[6]

Clear in two changes of xylene.
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Mount with a resinous medium.[6]

Expected Results:

Bright-field Microscopy: Collagen fibers will be stained red, and the background will be pale

yellow. Nuclei, if stained, will be black.[6]

Polarized Light Microscopy: Larger collagen fibers will exhibit a bright yellow or orange

birefringence, while thinner fibers will appear green.[6][7]

Protocol 2: Sirius Red/Fast Green Staining for Cultured
Cell Layers and Tissue Sections
This protocol allows for the differential staining and subsequent quantification of collagen and

non-collagenous proteins.

Materials:

Sirius Red/Fast Green Staining Solution

Dye Extraction Buffer

Phosphate-Buffered Saline (PBS)

Fixative (e.g., 10% neutral buffered formalin, Kahle fixative for frozen sections)[4]

Procedure for Staining:

Sample Preparation:

Paraffin Sections: Deparaffinize and rehydrate as described in Protocol 1.

Frozen Sections: Prepare sections according to standard methods. An optional fixation

step with Kahle fixative for 10 minutes can be included.[4]

Cell Layers: Remove culture media, wash with PBS, and fix the cell layers.[4]

Staining:
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Completely cover the sample with Sirius Red/Fast Green Staining Solution and incubate

for 30-60 minutes at room temperature.[3][4]

Washing:

Carefully aspirate the staining solution.

Rinse the stained sample repeatedly with distilled water until the water runs clear.[4]

Microscopic Observation (Optional):

At this stage, samples can be dehydrated, cleared, and mounted for microscopic

examination.[4] Collagen will appear red, and non-collagenous proteins will be stained

green.[8]

Procedure for Quantification:

Dye Elution:

After the washing step, add a known volume of Dye Extraction Buffer to each sample.

Gently agitate until the color is completely eluted from the sample.[5]

Spectrophotometry:

Transfer the eluted dye solution to a microplate or cuvette.

Read the optical density (OD) at 540 nm (for Sirius Red) and 605 nm (for Fast Green).[5]

Calculation of Protein Amounts:

Correct the OD at 540 nm by subtracting the contribution of Fast Green at this wavelength:

Corrected OD 540 nm = OD 540 nm - (0.291 * OD 605 nm).[3][5]

The amounts of collagen and non-collagenous protein can then be calculated based on

their respective color equivalence values.[5]

Visualizations
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Signaling Pathway in Fibrosis
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of

fibrosis in many tissues. Upon ligand binding, TGF-β receptors activate the Smad signaling

cascade, leading to the transcription of pro-fibrotic genes, including those for collagen

synthesis.
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Caption: TGF-β signaling pathway in fibrosis.

Experimental Workflow for Fibrosis Assessment
The following diagram illustrates the general workflow for assessing tissue fibrosis using Sirius

Red staining, from sample preparation to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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